molecular formula C11H14N2O3 B311656 N-(4-acetamidophenyl)-2-methoxyacetamide

N-(4-acetamidophenyl)-2-methoxyacetamide

Cat. No.: B311656
M. Wt: 222.24 g/mol
InChI Key: WWJFTFVWWPSSAJ-UHFFFAOYSA-N
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Description

N-(4-Acetamidophenyl)-2-methoxyacetamide is an acetamide derivative characterized by a 4-acetamidophenyl group linked to a methoxyacetamide moiety. This compound belongs to a class of N-arylacetamides, which are widely studied as intermediates in organic synthesis and bioactive molecules.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-methoxyacetamide

InChI

InChI=1S/C11H14N2O3/c1-8(14)12-9-3-5-10(6-4-9)13-11(15)7-16-2/h3-6H,7H2,1-2H3,(H,12,14)(H,13,15)

InChI Key

WWJFTFVWWPSSAJ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)COC

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)COC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Features of N-(4-Acetamidophenyl)-2-methoxyacetamide and Analogues

Compound Name Core Structure Modifications Key Functional Groups References
This compound 4-Acetamidophenyl + methoxyacetamide –NHCOCH3, –OCH3, –CONH–
N-(4-Ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide Ethoxyphenyl + formyl-methoxyphenoxyacetamide –OCH2CH3, –CHO, –OCH3
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Chloro-nitrophenyl + methylsulfonylacetamide –Cl, –NO2, –SO2CH3
N-(4-Acetamidophenyl)-5-acetamidofuran-2-carboxamide 4-Acetamidophenyl + furan-carboxamide –NHCOCH3 (×2), furan ring
2-Azido-N-(4-methoxyphenyl)acetamide Methoxyphenyl + azidoacetamide –N3, –OCH3

Key Observations :

  • Electron-withdrawing vs.
  • Bioisosteric replacements : The furan-carboxamide in replaces the methoxyacetamide group, which may enhance π-π stacking interactions in biological targets.
  • Azide functionality : The azido group in introduces click-chemistry compatibility, a feature absent in the target compound .

Key Observations :

  • Acylation strategies : Methoxyacetyl chloride (as in ) is a common reagent for introducing methoxyacetamide groups, but yields vary based on substituent steric effects.
  • Cyclocondensation : Used in to generate thiazole derivatives, highlighting the versatility of N-(4-acetamidophenyl) precursors in heterocycle synthesis.

Key Observations :

  • Cytotoxicity : Thiazole derivatives in exhibit moderate cytotoxicity, suggesting that the N-(4-acetamidophenyl) scaffold could be optimized for anticancer applications.
  • Lack of direct data : Pharmacological data for the target compound are absent in the provided evidence, necessitating further studies.

Stability and Toxicity

  • Stability : Methoxy and acetamide groups generally enhance solubility but may reduce metabolic stability due to hydrolytic susceptibility .

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